Lyngbyatoxin a - 70497-14-2

Lyngbyatoxin a

Catalog Number: EVT-274174
CAS Number: 70497-14-2
Molecular Formula: C27H39N3O2
Molecular Weight: 437.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lyngbyatoxin is a monoterpenoid.
Lyngbyatoxin A is a cyanotoxin produced by certain cyanobacteria species, notably Moorea producens (formerly classified as Lyngbya majuscula). It is used as a defensive secretion to protect this cyanobacteria from predation by fish, being a potent irritant and vesicant, as well as a carcinogen. Low concentrations more commonly encountered cause milder symptoms, known as seaweed dermatitis. The toxin is highly inflammatory and vesicatory. It is also a strong tumor promoter through activation of protein kinase C.
Toxins isolated from any species of the genus LYNGBYA or similar chemicals from other sources, including mollusks and micro-organisms. These have been found to be potent tumor promoters. They are biosynthesized from TRYPTOPHAN; VALINE; and METHIONINE nonribosomally (PEPTIDE BIOSYNTHESIS, NUCLEIC ACID-INDEPENDENT).
Source and Classification

Lyngbyatoxin A is derived from various species of cyanobacteria, with Moorea producens being one of the most notable sources. It falls under the category of indolactam alkaloids, which are characterized by their structural complexity and biological activity. The classification of lyngbyatoxin A as a tumor promoter is attributed to its mechanism of action involving the activation of protein kinase C, which plays a vital role in regulating cell growth and differentiation.

Synthesis Analysis

Methods and Technical Details

The synthesis of lyngbyatoxin A has been approached through various methods, including total synthesis and semi-synthesis from natural precursors. One notable method involves the use of indole derivatives as starting materials. The retrosynthetic analysis indicates that key steps include the formation of a nine-membered lactam ring and the introduction of various functional groups that contribute to the compound's biological activity.

For example, one synthetic route utilizes 2,5-dimethoxytetrahydrofuran in a condensation reaction with amines to yield pyrrole derivatives, which serve as intermediates in the synthesis of lyngbyatoxin A . Advanced synthetic strategies have also been developed that involve multiple steps to achieve the desired stereochemistry and functionalization necessary for biological activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of lyngbyatoxin A features a complex arrangement that includes a nine-membered lactam ring, an indole moiety, and various substituents that enhance its reactivity. The compound's molecular formula is C_19H_23N_3O_4, with a molecular weight of approximately 357.41 g/mol.

Nuclear magnetic resonance (NMR) spectroscopy has been extensively used to elucidate the structure of lyngbyatoxin A. The proton NMR spectrum reveals distinct chemical shifts corresponding to different hydrogen environments within the molecule, while carbon NMR provides insights into the connectivity and hybridization states of carbon atoms .

Chemical Reactions Analysis

Reactions and Technical Details

Lyngbyatoxin A undergoes several chemical reactions that are critical for its biological activity. One significant reaction involves its binding to protein kinase C, where it acts as an agonist. This interaction leads to the activation of downstream signaling pathways associated with cell proliferation and survival.

In laboratory settings, lyngbyatoxin A has been shown to induce significant cytotoxic effects in various cell lines, demonstrating its potential as a model compound for studying tumor promotion mechanisms . Additionally, modifications to its structure can yield derivatives with altered biological activities, providing insights into structure-activity relationships.

Mechanism of Action

Process and Data

The mechanism by which lyngbyatoxin A exerts its biological effects primarily involves its interaction with protein kinase C. Upon binding, it activates this kinase, leading to phosphorylation events that promote cell growth and division. This activation can result in tumor promotion by enhancing cellular signaling pathways that are typically involved in oncogenesis.

Research indicates that lyngbyatoxin A's potency is significantly higher compared to some of its derivatives; for instance, newer derivatives exhibit up to 10,000 times lower affinity for protein kinase C compared to the parent compound . This highlights the importance of specific structural features in determining biological activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lyngbyatoxin A is characterized by several notable physical properties:

  • Appearance: Typically appears as a yellowish solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and heat; should be stored in dark conditions at low temperatures.

Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic centers within its structure. The compound exhibits characteristic UV absorbance peaks indicative of its conjugated systems .

Applications

Scientific Uses

Lyngbyatoxin A has several applications in scientific research:

  • Cancer Research: Its role as a protein kinase C activator makes it valuable for studying cancer biology and tumor promotion mechanisms.
  • Pharmacological Studies: Investigated for potential therapeutic applications due to its bioactive properties.
  • Environmental Monitoring: Used as a marker for cyanobacterial blooms in aquatic environments due to its toxic nature.

Additionally, ongoing research aims to explore its potential uses in drug development, particularly concerning anti-cancer therapies and understanding cellular signaling pathways involved in malignancies .

Biosynthesis and Molecular Genetics

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Lyngbyatoxin A Production

The core peptide scaffold of lyngbyatoxin A, (-)-indolactam V, is assembled by a dedicated two-module non-ribosomal peptide synthetase (NRPS) encoded by the ltxA gene. This NRPS exhibits a canonical yet streamlined organization:

  • Module 1 (L-Valine incorporation): Comprises a condensation (C) domain, an adenylation (A) domain specific for L-valine, a peptidyl carrier protein (PCP) domain, and an N-methyltransferase (MT) domain responsible for N-methylation of the valine residue.
  • Module 2 (L-Tryptophan incorporation): Contains an adenylation (A) domain specific for L-tryptophan and a peptidyl carrier protein (PCP) domain.
  • Terminal Reductase (Red) Domain: Crucially, instead of a thioesterase (TE) domain typically responsible for macrocyclization or hydrolysis, LtxA terminates with a reductase (R) domain. This domain catalyzes a NADPH-dependent reductive cleavage of the fully elongated dipeptide N-methyl-L-valyl-L-tryptophan-S-PCP, releasing it not as a linear dipeptide or lactam, but as the linear aldehyde N-methyl-L-valyl-L-tryptophanal. This unstable aldehyde is rapidly reduced to the stable primary alcohol, N-methyl-L-valyl-L-tryptophanol (also known as lyngbyatoxin alcohol), by cellular reductases [1] [5] [9]. This reductive release mechanism is a key feature distinguishing the initiation of lyngbyatoxin biosynthesis from many other NRPS-derived peptides [1] [5].

Table 1: Domain Organization of LtxA NRPS

ModuleSubstrateDomain OrderKey Catalytic Function
1L-ValineC - AVal - PCP - MTAdenylation, thiolation, N-methylation of Val
2L-TryptophanC - ATrp - PCPAdenylation and thiolation of Trp
Termination-R (Reductase)NADPH-dependent reductive release to aldehyde

Terpenoid Integration: Role of Prenyltransferases (LtxC) in Structural Diversification

The characteristic geranyl side chain attached to the C-7 position of the indole ring in lyngbyatoxin A is incorporated by the aromatic prenyltransferase LtxC. This enzyme belongs to the ABBA prenyltransferase family but represents a novel subgroup specific for indole alkaloids [1] [10]. LtxC catalyzes the reverse prenylation of (-)-indolactam V (the cyclized product of lyngbyatoxin alcohol), utilizing geranyl diphosphate (GPP) as the prenyl donor [1] [6].

  • Enzymatic Specificity: Heterologous expression and purification of LtxC in E. coli confirmed its ability to efficiently prenylate (-)-indolactam V at the C-7 position of the indole ring, forming lyngbyatoxin A as the final product [1].
  • Catalytic Flexibility: Biochemical characterization revealed that LtxC exhibits substrate promiscuity. While showing optimal activity with (-)-indolactam V and GPP, it can also utilize dimethylallyl diphosphate (DMAPP) and accept structural analogues of (-)-indolactam V where the valine-derived moiety is replaced by other aliphatic amino acids (e.g., leucine, isoleucine) [5] [6] [10]. This relaxed specificity is shared with its Streptomyces homolog TleC (involved in teleocidin biosynthesis) and provides a basis for generating structural diversity [6] [10].
  • Structural Basis for Reverse Prenylation: X-ray crystallographic studies of LtxC and its homologs (like TleC) have elucidated the structural determinants for reverse prenylation. Key residues form a hydrophobic pocket that binds the indole ring of the acceptor substrate (-)-indolactam V and positions it for nucleophilic attack at C-7 on the C-1 carbon (the terminal carbon) of the geranyl chain from GPP, resulting in the characteristic reverse (C7-C1) linkage [10] [6]. Site-directed mutagenesis based on these structures has successfully altered substrate specificity and prenylation regiochemistry, enabling the production of novel indolactam derivatives [10].

Table 2: Key Features of Prenyltransferases in Lyngbyatoxin/Teleocidin Biosynthesis

EnzymeOrganismGenePrenyl DonorAcceptor SubstrateProductPrenylation Type
LtxCMoorea producensltxCGeranyl Diphosphate (GPP)(-)-Indolactam VLyngbyatoxin AReverse (C7-C1)
TleCStreptomyces blastmyceticustleCGeranyl Diphosphate (GPP)(-)-Indolactam VLyngbyatoxin A (Teleocidin B-4 precursor)Reverse (C7-C1)
MpnDMarinactinospora thermotoleransmpnDDimethylallyl Diphosphate (DMAPP)(-)-Indolactam VPendolmycinReverse (C7-C1)

Genetic Cluster Architecture: Functional Analysis of ltxA–D Operons

The biosynthetic machinery for lyngbyatoxin A is encoded within a remarkably compact 11.3 kilobase (kb) gene cluster (ltxABCD) in Moorea producens [1] [2]. This cluster exhibits efficient genetic organization:

  • ltxA: Encodes the large, two-module NRPS (approx. 350 kDa) responsible for dipeptide assembly and reductive release (as described in 1.1).
  • ltxB: Encodes a cytochrome P450 monooxygenase (approx. 45 kDa) essential for the oxidative cyclization of the linear dipeptide alcohol into the 9-membered lactam ring structure, (-)-indolactam V [1] [5].
  • ltxC: Encodes the prenyltransferase (approx. 38 kDa) responsible for attaching the geranyl moiety to (-)-indolactam V, forming lyngbyatoxin A [1] [6].
  • ltxD: Encodes a small (approx. 15 kDa) oxidoreductase/oxidase protein. Its precise biochemical role remains less definitively characterized than the other enzymes, but genetic evidence suggests it may be involved in the oxidation of lyngbyatoxin A to yield minor derivatives like lyngbyatoxins B and C [1] [9]. While essential for full biosynthetic flux in the native host, heterologous expression studies (e.g., in Anabaena sp. PCC 7120) have shown that ltxA, ltxB, and ltxC alone are sufficient to produce detectable lyngbyatoxin A, implying LtxD is not required for the core pathway but may act as a tailoring enzyme [1] [6].The genes are closely spaced and likely co-transcribed as an operon, ensuring coordinated expression of the pathway enzymes [1]. This compactness contrasts with the more fragmented organization sometimes observed in actinomycetes; for instance, in Streptomyces blastmyceticus, the homologous tleD gene (encoding a bifunctional methyltransferase/cyclase for teleocidin B-4 production) is located outside the core tleABC cluster [10].

Table 3: Functional Analysis of the Lyngbyatoxin A (ltx) Biosynthetic Gene Cluster

GeneSize (kb)Predicted Protein (kDa)Enzyme Class/FunctionCatalytic Role in Pathway
ltxA~9.0~350Non-Ribosomal Peptide Synthetase (NRPS)Assembly and reductive release of N-Me-L-Val-L-Trp-OH
ltxB~1.2~45Cytochrome P450 MonooxygenaseOxidative cyclization to (-)-Indolactam V
ltxC~1.0~38Aromatic Prenyltransferase (ABBA type)Reverse geranylation at C-7 of indole
ltxD~0.4~15Oxidase/ReductasePutative oxidation to Lyngbyatoxins B/C (tailoring)

Cytochrome P450 Monooxygenases (LtxB) in Cyclization and Oxidation Reactions

The transformation of the linear dipeptide alcohol (N-methyl-L-valyl-L-tryptophanol) into the pivotal (-)-indolactam V intermediate is catalyzed exclusively by the cytochrome P450 monooxygenase LtxB [1] [5]. This reaction is a complex, multi-step oxidative process:

  • Substrate Recognition and Binding: Heterologously expressed and purified LtxB (e.g., as a His-tagged protein in E. coli) binds N-methyl-L-valyl-L-tryptophanol, inducing a characteristic substrate-induced spectral shift from a low-spin (Soret peak at 414 nm) to a high-spin state (Soret peak at 386 nm), indicative of the displacement of a water molecule from the heme iron upon substrate entry into the active site [5].
  • Oxidative Cyclization: LtxB utilizes molecular oxygen (O₂) and reducing equivalents (typically supplied by NADPH via a redox partner system, though the native redox partner in M. producens is unknown) to perform a stereospecific oxidative cyclization. This process involves the abstraction of hydrogen atoms and the formation of a new carbon-nitrogen bond between the tryptophan nitrogen and the carbonyl carbon of the N-methylvaline residue, resulting in the closure of the 9-membered dilactam ring system characteristic of (-)-indolactam V [5] [9]. The exact sequence of oxygen insertion and intermediate steps remains to be fully elucidated, but it represents a remarkable P450-catalyzed ring formation.
  • Catalytic Versatility: Similar to LtxC, LtxB displays a degree of substrate promiscuity. In vitro assays demonstrate its ability to cyclize analogues of N-methyl-L-valyl-L-tryptophanol where the valine moiety is substituted with other aliphatic amino acids (e.g., L-leucine, L-isoleucine), generating corresponding indolactam analogues [5]. This relaxed specificity, combined with the promiscuity of LtxC, facilitates the enzymatic generation of a library of lyngbyatoxin/indolactam derivatives. The homologous enzyme in Streptomyces (tleB) performs an identical cyclization reaction [6] [10].

Comparative Genomics of Moorea producens and Streptomyces Homologs

Lyngbyatoxin A (teleocidin A-1) production is not unique to cyanobacteria; structurally identical compounds (teleocidins) are produced by phylogenetically distant actinomycetes, notably Streptomyces species like S. blastmyceticus and S. mediocidicus [9] [10]. Comparative genomic analysis reveals fascinating insights into evolutionary convergence and horizontal gene transfer (HGT) hypotheses:

  • Highly Conserved Core Biosynthetic Genes: The core genes encoding the NRPS (ltxA/tleA), P450 cyclase (ltxB/tleB), and prenyltransferase (ltxC/tleC) exhibit striking sequence similarity (often >60% amino acid identity) between Moorea producens and Streptomyces blastmyceticus [6] [10]. This high degree of conservation strongly suggests a common evolutionary origin, most plausibly explained by horizontal gene transfer (HGT) between these microbial phyla, although the directionality (actinomycete to cyanobacterium or vice-versa) and timing remain speculative [6] [10].
  • Divergence in Tailoring and Cluster Organization: While the core enzymatic functions are conserved, significant differences exist:
  • Tailoring Enzymes: The ltxD gene in M. producens encodes an oxidoreductase putatively involved in oxidation. In contrast, Streptomyces teleocidin clusters contain tleD, located outside the core cluster in S. blastmyceticus, which encodes a bifunctional C-methyltransferase/terpene cyclase. TleD catalyzes unique tailoring steps: C-methylation of the geranyl chain of lyngbyatoxin A (produced by TleABC) followed by cyclization to form the indole-fused ring system characteristic of teleocidin B-4 [10]. This represents a distinct evolutionary innovation in actinomycetes.
  • Cluster Size and Organization: The ltx cluster in M. producens is extremely compact (11.3 kb). Actinomycete clusters (e.g., tle in S. blastmyceticus) are often larger and may have a more fragmented organization (e.g., tleD separation) [10].
  • GC Content: The ltx cluster in M. producens has a significantly lower GC content (~40-45%) than the surrounding cyanobacterial genomic DNA (~60-70%), while the tle cluster GC content matches the high GC genomic background of Streptomyces (~70-75%). This discrepancy in M. producens is a classic genomic signature supporting the HGT hypothesis for the ltx cluster's acquisition [6] [7].
  • Heterologous Expression Challenges: Attempts to express the entire ltx cluster heterologously highlight physiological and genetic barriers. Expression in E. coli required extensive engineering (e.g., Pseudomonas efflux pumps) to achieve low titers [9]. Expression in the actinomycete Streptomyces coelicolor M512 resulted in successful production of functional LtxB and LtxC enzymes, but full-length transcription of the large ltxA NRPS gene was impaired, preventing lyngbyatoxin A production [7]. Conversely, expression in the cyanobacterium Anabaena sp. PCC 7120 proved highly successful. Using optimized promoters (e.g., glnA) and culture conditions (e.g., BG-11 media with fructose), lyngbyatoxin A titers reached 3.2 mg/L, and the system was adaptable for producing pendolmycin and teleocidin B-4 using hybrid clusters incorporating mpnD or tleCD genes [6]. This underscores Anabaena 7120's potential as a superior heterologous host for cyanobacterial natural products.

Table 4: Comparative Genomics of Lyngbyatoxin/Teleocidin Biosynthesis

FeatureMoorea producens (ltx cluster)Streptomyces blastmyceticus (tle cluster)Implication
Core Enzymes (A,B,C)Highly conserved (LtxA, LtxB, LtxC)Highly conserved (TleA, TleB, TleC; >60% aa id)Common evolutionary origin (HGT likely)
Key Tailoring EnzymeLtxD (Oxidase/Reductase)TleD (Bifunctional C-MT/Terpene Cyclase)Divergent evolution for structural diversification
Cluster Size/OrganizationCompact (~11.3 kb); ltxABCD co-localizedLarger; tleABC core cluster, tleD separateDifferent genomic integration/regulation
Genomic GC Contentltx cluster GC% (40-45%) < Genome GC% (~60-70%)tle cluster GC% (~70-75%) matches Genome GC%Signature of HGT into M. producens
Heterologous Expression (Lyngbyatoxin A)Successful in Anabaena sp. PCC 7120 (up to 3.2 mg/L)ltxA transcript truncation in S. coelicolorHost physiology (e.g., codon usage, promoters) critical

Properties

CAS Number

70497-14-2

Product Name

Lyngbyatoxin a

IUPAC Name

5-(3,7-dimethylocta-1,6-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one

Molecular Formula

C27H39N3O2

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C27H39N3O2/c1-8-27(6,13-9-10-17(2)3)21-11-12-22-23-19(15-28-24(21)23)14-20(16-31)29-26(32)25(18(4)5)30(22)7/h8,10-12,15,18,20,25,28,31H,1,9,13-14,16H2,2-7H3,(H,29,32)

InChI Key

KISDGNGREAJPQR-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO

Solubility

Soluble in DMSO

Synonyms

Ccris 4044;teleocidina;teleocidina1;LYNGBYATOXIN A;Lyngbyatoxin, Lyngbyatoxin A, Teleocidin A 1;5-dimethyl-4-hexenyl)-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-l-;3h-pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-9-(1-etheny;3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 9-(1-ethenyl-1,5-dimethyl-4-hexenyl)-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-;3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-9-(1-ethenyl-1,5-dimethyl-4-hexenyl)-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-;(2S,5S)-9-[(R)-1-Ethenyl-1,5-dimethyl-4-hexenyl]-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)[C@](C)(CCC=C(C)C)C=C)CO

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